delta2-Cefteram delta2-Cefteram Cefteram metabolite.
Brand Name: Vulcanchem
CAS No.: 104691-34-1
VCID: VC21348904
InChI: InChI=1S/C16H17N9O5S2/c1-6-20-23-24(21-6)3-7-4-31-14-10(13(27)25(14)11(7)15(28)29)19-12(26)9(22-30-2)8-5-32-16(17)18-8/h4-5,10-11,14H,3H2,1-2H3,(H2,17,18)(H,19,26)(H,28,29)/b22-9+/t10-,11?,14-/m1/s1
SMILES: CC1=NN(N=N1)CC2=CSC3C(C(=O)N3C2C(=O)O)NC(=O)C(=NOC)C4=CSC(=N4)N
Molecular Formula: C16H17N9O5S2
Molecular Weight: 479.5 g/mol

delta2-Cefteram

CAS No.: 104691-34-1

Cat. No.: VC21348904

Molecular Formula: C16H17N9O5S2

Molecular Weight: 479.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

delta2-Cefteram - 104691-34-1

CAS No. 104691-34-1
Molecular Formula C16H17N9O5S2
Molecular Weight 479.5 g/mol
IUPAC Name (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid
Standard InChI InChI=1S/C16H17N9O5S2/c1-6-20-23-24(21-6)3-7-4-31-14-10(13(27)25(14)11(7)15(28)29)19-12(26)9(22-30-2)8-5-32-16(17)18-8/h4-5,10-11,14H,3H2,1-2H3,(H2,17,18)(H,19,26)(H,28,29)/b22-9+/t10-,11?,14-/m1/s1
Standard InChI Key RGVZHTDOHDQKKK-YNDFCMETSA-N
Isomeric SMILES CC1=NN(N=N1)CC2=CS[C@@H]3[C@@H](C(=O)N3C2C(=O)O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N
SMILES CC1=NN(N=N1)CC2=CSC3C(C(=O)N3C2C(=O)O)NC(=O)C(=NOC)C4=CSC(=N4)N
Canonical SMILES CC1=NN(N=N1)CC2=CSC3C(C(=O)N3C2C(=O)O)NC(=O)C(=NOC)C4=CSC(=N4)N

Chemical Structure and Properties

Molecular Composition

Delta2-Cefteram exhibits specific chemical characteristics that define its activity and properties. The compound features a complex molecular structure containing multiple functional groups and heterocyclic rings.

PropertyDescription
Chemical FormulaC16H17N9O5S2
Molecular Weight479.5 g/mol
IUPAC Name(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid
CAS Registry Number104691-34-1

The compound contains several key structural elements typical of cephalosporins, including the beta-lactam ring fused to a dihydrothiazine ring, a position-specific double bond (defining it as a delta-2 isomer), an aminothiazole ring, and a methoxyimino group. These structural features contribute significantly to its antimicrobial properties and stability profile.

Structural Identifiers

The complex structure of Delta2-Cefteram can be represented using various chemical notation systems that enable precise identification and characterization:

Identifier TypeNotation
SMILESCC1=NN(N=N1)CC2=CSC3C(C(=O)N3C2C(=O)O)NC(=O)C(=NOC)C4=CSC(=N4)N
Standard InChIInChI=1S/C16H17N9O5S2/c1-6-20-23-24(21-6)3-7-4-31-14-10(13(27)25(14)11(7)15(28)29)19-12(26)9(22-30-2)8-5-32-16(17)18-8/h4-5,10-11,14H,3H2,1-2H3,(H2,17,18)(H,19,26)(H,28,29)/b22-9+/t10-,11?,14-/m1/s1
InChIKeyRGVZHTDOHDQKKK-YNDFCMETSA-N

The distinctive features of Delta2-Cefteram include the methoxyimino side chain and the methyltetrazole substituent, which enhance its spectrum of activity against various bacterial pathogens and contribute to its beta-lactamase stability.

Synthesis and Metabolism

Synthetic Pathways

The synthesis of Delta2-Cefteram involves specific chemical transformations that determine its isomeric configuration. While direct synthesis information for Delta2-Cefteram is limited in the provided sources, related compounds like cefazolin provide insight into the general approach for creating delta-2 isomers of cephalosporins .

Research has demonstrated that delta-2 isomers can be synthesized through controlled isomerization of the corresponding delta-3 compounds . This process involves the migration of the double bond within the dihydrothiazine ring, resulting in the delta-2 configuration. The synthesis typically requires carefully controlled reaction conditions to direct the double bond to the desired position.

Metabolic Transformations

Delta2-Cefteram is notably identified as a metabolite of Cefteram, indicating its role in the biotransformation pathway of the parent compound. The metabolic conversion from Cefteram to Delta2-Cefteram involves specific enzymatic or chemical processes that alter the molecular configuration.

Studies on related cephalosporins have shown that the delta-3 to delta-2 isomerization can occur during metabolism, particularly under physiological conditions . This isomerization is part of a complex degradation pathway that has been represented by the following reaction scheme:

Delta-3 cephalosporin ester ⟶ Delta-2 cephalosporin ester ⟶ Delta-2 cephalosporin free acid

These transformations are subject to various catalytic factors, including general and specific base catalysis, which influence the rate and extent of isomerization .

Relationship to Other Cephalosporins

Comparison with Parent Compound

Delta2-Cefteram represents a structural variant of Cefteram, distinguished primarily by the position of a double bond within the cephalosporin nucleus. While Cefteram serves as the parent compound, Delta2-Cefteram emerges as a metabolite through specific biotransformation processes.

The relationship between these compounds is further illustrated by their prodrug derivatives. Delta-2-Cefteram Pivoxil (CAS No. 104712-44-9) is the pivaloyloxymethyl ester of Delta2-Cefteram, designed to enhance oral absorption through masking of the carboxylic acid group. This prodrug exhibits a molecular weight of 593.64 g/mol and the molecular formula C22H27N9O7S2, reflecting the additional pivaloyloxymethyl moiety.

Position Within Cephalosporin Classification

As a derivative of Cefteram, Delta2-Cefteram is related to third-generation cephalosporins, which are characterized by:

  • Enhanced activity against Gram-negative bacteria

  • Improved stability against beta-lactamase enzymes

  • Extended spectrum of antimicrobial activity

  • Modified side chains that enhance pharmacokinetic properties

The third-generation cephalosporins, including Cefteram and its derivatives, demonstrate particular efficacy against organisms causing meningitis and gonorrhea, while maintaining activity against certain Gram-positive bacteria.

Pharmacological Properties

Mechanism of Action

While specific pharmacological data on Delta2-Cefteram itself is limited in the provided sources, its mechanism can be inferred from the general properties of cephalosporins and the parent compound Cefteram.

Like other cephalosporins, Delta2-Cefteram would be expected to exert bactericidal effects by inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. This inhibition occurs through binding to penicillin-binding proteins (PBPs), which are essential for cross-linking peptidoglycan layers. The disruption of this process compromises the structural integrity of the bacterial cell wall, ultimately leading to cell lysis and death.

Stability and Degradation

Research on the degradation kinetics of delta-2 cephalosporin derivatives provides insight into the stability profile of Delta2-Cefteram. Studies have shown that delta-2 isomers of cephalosporins undergo specific hydrolytic processes in buffer systems and human plasma .

In hydrolytic conditions, delta-2 cephalosporin esters primarily degrade to form delta-2 cephalosporin free acids . This process is influenced by multiple factors, including pH, temperature, and the presence of catalytic agents. The degradation pathways are subject to general and specific base catalysis, which can significantly affect the rate of hydrolysis .

Research Applications

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